N-Hydroxy-4-nitro-benzamidine
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Overview
Description
N-Hydroxy-4-nitro-benzamidine is a chemical compound with the molecular formula C7H7N3O3. It is a derivative of benzimidazole and is known for its bioactivity and potency against various biological targets. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of N-Hydroxy-4-nitro-benzamidine can be achieved through various methods. One common synthetic route involves the reaction of secondary amides with hydroxylamine hydrochloride, followed by chlorination of the formed oximes with N-chlorosuccinimide or chlorine gas . Another method includes the Ph3P–I2-mediated dehydrative condensation of secondary amides or intermediate amides . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Hydroxy-4-nitro-benzamidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-Hydroxy-4-nitro-benzamidine has a wide range of scientific research applications, including:
Chemistry: It is used as a versatile building block in the synthesis of various heterocycles such as benzimidazoles, oxadiazoles, and triazoles.
Biology: This compound has shown bioactivity against various biological targets, making it useful in biological research.
Medicine: It is being studied for its potential therapeutic applications, including its use as a prodrug candidate to achieve good cell permeability and oral bioavailability.
Industry: this compound is used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-nitro-benzamidine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Hydroxy-4-nitro-benzamidine can be compared with other similar compounds, such as:
N-Hydroxy-4-nitrophenylbenzamide: Known for its antibacterial activities.
N-Substituted amidoximes: Used extensively as versatile building blocks in the synthesis of various heterocycles.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities. This compound is unique due to its specific bioactivity and potential therapeutic applications.
Properties
CAS No. |
1613-86-1 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N'-hydroxy-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) |
InChI Key |
SRNSBDNIAKCXGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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